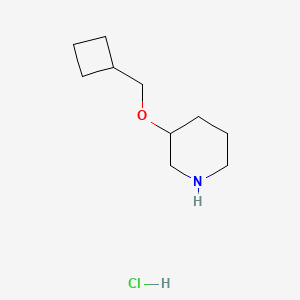

3-(Cyclobutylmethoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(Cyclobutylmethoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylmethoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(cyclobutylmethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-3-9(4-1)8-12-10-5-2-6-11-7-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNVNBVALUSVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Cyclobutylmethoxy)piperidine HCl CAS number and molecular weight

An In-Depth Technical Guide to 3-(Cyclobutylmethoxy)piperidine HCl: Synthesis, Characterization, and Potential Applications

A Whitepaper for Advanced Drug Discovery Professionals

This technical guide provides a comprehensive overview of 3-(Cyclobutylmethoxy)piperidine hydrochloride, a compound of interest for researchers and scientists in the field of drug development. While specific experimental data for this molecule is not widely published, this document, grounded in established chemical principles and data from analogous structures, offers a predictive yet robust framework for its synthesis, characterization, and potential pharmacological exploration.

Section 1: Chemical Identity and Properties

3-(Cyclobutylmethoxy)piperidine hydrochloride is a piperidine derivative featuring a cyclobutylmethoxy substituent at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for research and potential pharmaceutical formulations.

Molecular Structure and Calculated Properties

The chemical structure of 3-(Cyclobutylmethoxy)piperidine hydrochloride is presented below:

Table 1: Calculated Physicochemical Properties

| Property | Value |

| CAS Number | Not assigned |

| Molecular Formula | C₁₀H₂₀ClNO |

| Molecular Weight | 205.72 g/mol |

| Chemical Name | 3-(Cyclobutylmethoxy)piperidine hydrochloride |

Note: The molecular weight is calculated based on the chemical formula. As a novel compound, a CAS number has not been officially assigned.

Section 2: Proposed Synthesis and Purification

The synthesis of 3-(Cyclobutylmethoxy)piperidine hydrochloride can be logically approached via a Williamson ether synthesis, a well-established and versatile method for preparing ethers.[1][2][3][4] This method involves the reaction of an alkoxide with a suitable organohalide.

Synthetic Pathway

The proposed two-step synthesis commences with the deprotonation of a protected 3-hydroxypiperidine, followed by nucleophilic substitution with a cyclobutylmethyl halide. The final step involves deprotection and formation of the hydrochloride salt.

Caption: Proposed two-step synthesis of 3-(Cyclobutylmethoxy)piperidine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(cyclobutylmethoxy)piperidine-1-carboxylate

-

To a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add cyclobutylmethyl bromide (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected piperidine ether.

Step 2: Synthesis of 3-(Cyclobutylmethoxy)piperidine hydrochloride

-

Dissolve the purified tert-butyl 3-(cyclobutylmethoxy)piperidine-1-carboxylate (1 equivalent) in a minimal amount of an organic solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether, 1.5 equivalents) dropwise with stirring.

-

A precipitate will form, which is the desired hydrochloride salt.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Section 3: Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-(Cyclobutylmethoxy)piperidine HCl. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[5]

Table 2: Predicted NMR Spectral Data

| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the cyclobutyl ring protons, and the methylene bridge protons. The N-H proton of the piperidinium ion will likely appear as a broad singlet. |

| ¹³C NMR | Distinct signals for each carbon atom in the piperidine and cyclobutyl rings, as well as the methylene bridge carbon. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[6][7] Electrospray ionization (ESI) is a suitable technique for this polar, salt-form compound.

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z Value |

| ESI-MS (+ve) | The molecular ion peak corresponding to the free base [M+H]⁺ at approximately 170.15 m/z. |

Section 4: Potential Pharmacological Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological targets.[8][9][10] The introduction of a cyclobutylmethoxy group may modulate the compound's pharmacokinetic and pharmacodynamic properties.

Neurological and Psychiatric Disorders

Piperidine derivatives are known to interact with various receptors and transporters in the central nervous system (CNS). Potential applications could include acting as ligands for dopamine, serotonin, or norepinephrine transporters, or as antagonists or agonists for various G-protein coupled receptors.

Analgesic and Anesthetic Properties

Certain substituted piperidines exhibit potent analgesic and local anesthetic activities.[11][12] The lipophilic cyclobutylmethoxy moiety could enhance the compound's ability to penetrate neuronal membranes, a key feature for local anesthetics.

Caption: Potential mechanism of action for pharmacological applications.

Section 5: Safety and Handling

As with any novel chemical entity, 3-(Cyclobutylmethoxy)piperidine hydrochloride should be handled with care in a laboratory setting. The safety precautions for piperidine hydrochloride and its derivatives should be followed.[13][14][15][16][17]

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[14][15]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

Toxicology

The toxicological properties of 3-(Cyclobutylmethoxy)piperidine hydrochloride have not been determined. However, based on data for similar piperidine derivatives, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[14][16]

Section 6: Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis, characterization, and potential applications of 3-(Cyclobutylmethoxy)piperidine hydrochloride. The proposed synthetic route is based on the reliable Williamson ether synthesis, and the outlined analytical methods will provide robust confirmation of the compound's identity and purity. The diverse pharmacological activities of known piperidine derivatives suggest that this novel compound holds promise for further investigation in various therapeutic areas. Researchers are encouraged to use this guide as a foundational resource for their exploration of this and similar molecules.

References

-

Cholli, A. L., & Lau, M. L. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. Retrieved from [Link]

-

Zhumagazieva, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]

-

Fatima, A. (Ed.). (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

da Silva, G. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

-

Praliyev, K. D., et al. (2020). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]

-

Various Authors. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate. Retrieved from [Link]

-

da Silva, G. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

- Google Patents. (n.d.). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Synthesis and Handling of 3-(Cyclobutylmethoxy)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclobutylmethoxy)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. As with any novel or specialized chemical entity, a thorough understanding of its chemical identity and associated safety protocols is paramount for ensuring a safe and effective research environment. This guide provides a comprehensive overview of the available data for this compound, including its identification and a detailed examination of its safety profile based on structurally related compounds.

This guide will synthesize safety and handling information from available data on piperidine hydrochloride and its derivatives to provide a robust framework for researchers.

Core Chemical Properties and Structure

The structure of 3-(Cyclobutylmethoxy)piperidine hydrochloride combines a piperidine ring, a foundational scaffold in many pharmaceuticals, with a cyclobutylmethoxy group at the 3-position. The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and solubility in aqueous media.

Comprehensive Safety & Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for 3-(Cyclobutylmethoxy)piperidine hydrochloride, the following safety protocols are derived from the analysis of SDS for piperidine and piperidine hydrochloride. These compounds share the same core structure and are expected to exhibit a similar toxicological profile.

Hazard Identification and Classification

Based on the GHS classification of related compounds, 3-(Cyclobutylmethoxy)piperidine hydrochloride should be handled as a substance with the following potential hazards:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed[4][5] |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin[6][7][8][9] |

| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled[6][7][8][9] |

Signal Word: Danger [5]

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind the selection of specific PPE and engineering controls is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[6][10]. An eye wash station and safety shower must be readily accessible[10].

-

Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles[4][10].

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[10].

Safe Handling and Storage Workflow

The following diagram outlines the logical flow for the safe handling and storage of 3-(Cyclobutylmethoxy)piperidine hydrochloride, from receipt to disposal.

Caption: Workflow for Safe Chemical Handling

First-Aid Measures

These protocols are based on the immediate actions required to mitigate exposure and are derived from the safety data sheets of analogous piperidine compounds.

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician[4][5]. Rinse mouth[4]. Do NOT induce vomiting[8].

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes[4][8]. If skin irritation occurs, get medical advice/attention[4].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][10]. If eye irritation persists, get medical advice/attention[4].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[10]. Call a POISON CENTER or doctor/physician if you feel unwell[10].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[4]. Vapors may be heavier than air and can travel to a source of ignition and flash back[4].

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, all experimental protocols involving 3-(Cyclobutylmethoxy)piperidine hydrochloride should be designed as self-validating systems. This involves incorporating in-process controls and characterization at each critical step.

Step-by-Step Guide for Solution Preparation

-

Pre-Weighing Preparation: Ensure the analytical balance is calibrated and located inside a fume hood or a ventilated balance enclosure.

-

Tare the Vessel: Place a clean, dry weighing vessel on the balance and tare it.

-

Weighing the Compound: Carefully add the desired amount of 3-(Cyclobutylmethoxy)piperidine hydrochloride to the vessel. Record the exact weight. The rationale for weighing within a contained space is to prevent the release of airborne particles.

-

Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the compound. The choice of solvent will be dictated by the specific reaction, but care should be taken to use solvents with low volatility where possible.

-

Dissolution: Gently swirl or stir the mixture until the compound is fully dissolved. Sonication may be used to aid dissolution if necessary.

-

Transfer: Transfer the solution to the reaction vessel using a clean pipette or syringe.

-

Verification: Before proceeding with the reaction, it is advisable to confirm the concentration via a technique such as UV-Vis spectroscopy if a chromophore is present, or to use the solution immediately in a well-characterized reaction.

Conclusion

While 3-(Cyclobutylmethoxy)piperidine hydrochloride may not have an extensive public data profile, a robust safety and handling plan can be effectively implemented by leveraging data from structurally similar compounds. By adhering to the principles of hazard mitigation, proper use of personal protective equipment, and diligent experimental design, researchers can work with this and other novel compounds with a high degree of safety and scientific integrity.

References

- Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride.

- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.

- Fisher Scientific Korea. (2023, August 11). Safety Data Sheet: Piperidine hydrochloride.

- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.

- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: Piperidine hydrochloride.

- FUJIFILM Wako Chemicals. (2024, September 12). Safety Data Sheet: Piperidine.

-

PubChem. 3-Cyclohexylpiperidine hydrochloride. (n.d.). Retrieved February 25, 2026, from [Link]

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.

-

PubChem. Piperidine, hydrochloride (1:1). (n.d.). Retrieved February 25, 2026, from [Link]

-

PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexylpiperidine hydrochloride | C11H22ClN | CID 17749763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. carlroth.com [carlroth.com]

- 9. chemos.de [chemos.de]

- 10. kishida.co.jp [kishida.co.jp]

Methodological & Application

Protocol for reductive amination using 3-(Cyclobutylmethoxy)piperidine HCl

Application Note: Optimized Reductive Amination Strategies for 3-(Cyclobutylmethoxy)piperidine HCl

Executive Summary

This guide details the protocol for the reductive amination of 3-(Cyclobutylmethoxy)piperidine HCl , a secondary amine building block frequently used in medicinal chemistry to introduce lipophilic bulk and metabolic stability.

Unlike simple piperidines, the 3-position substitution combined with the cyclobutylmethoxy tail introduces specific steric and solubility challenges. This protocol prioritizes the Sodium Triacetoxyborohydride (STAB) method for its superior selectivity in preventing over-alkylation and reducing side reactions, while offering a secondary Titanium(IV) Isopropoxide method for sterically hindered ketones.

Critical Mechanistic Considerations

The HCl Salt Challenge

The starting material is supplied as a hydrochloride salt. For the reaction to proceed, the amine must be free-based to attack the carbonyl carbon.

-

Risk: Adding too much base (e.g., >2 equiv. TEA) can inhibit the acid-catalyzed formation of the iminium ion.

-

Solution: Use a stoichiometric balance (1.0–1.1 equiv. of DIPEA) to neutralize the HCl, or use a "buffered" system (DIPEA + Acetic Acid) to maintain the pH at 5–6, which is optimal for iminium formation.

Steric Hindrance at C-3

The cyclobutylmethoxy group at the 3-position creates a "chiral pocket" that can retard the approach of bulky ketones.

-

Implication: Reaction times may be 2–4 hours longer than unsubstituted piperidine.

-

Selectivity: The steric bulk actually aids chemoselectivity, effectively preventing the formation of quaternary ammonium by-products.

Mechanism of Action

The reaction proceeds via the formation of an unstable carbinolamine, which dehydrates to form a positively charged iminium ion . Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is less basic and sterically bulkier than Sodium Borohydride (

-

Selectivity: STAB reduces the protonated iminium ion significantly faster than it reduces the neutral carbonyl starting material.

-

Stability: Unlike

, STAB is non-toxic (no cyanide) and stable in non-protic solvents like DCE.

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate targeted by STAB.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB)

Best for: Aldehydes and unhindered cyclic ketones (e.g., Cyclohexanone).

Materials:

-

3-(Cyclobutylmethoxy)piperidine HCl (1.0 equiv)

-

Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for ketones)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1] (DCE is preferred for faster kinetics).

Step-by-Step:

-

Preparation: In a clean, dry vial, suspend 3-(Cyclobutylmethoxy)piperidine HCl (1.0 mmol) in DCE (5 mL).

-

Neutralization: Add DIPEA (1.0 mmol) and stir for 5–10 minutes. The suspension should clear as the free base dissolves.

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

-

Optimization: If reacting with a ketone, add AcOH (1.0 mmol) at this stage to catalyze imine formation.

-

-

Reagent Addition: Add STAB (1.5 mmol) in one portion.

-

Note: Mild gas evolution (

) may occur.

-

-

Reaction: Stir at room temperature under nitrogen/argon.

-

Quench: Add saturated aqueous

(5 mL) and stir vigorously for 15 minutes to quench excess borohydride. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[8]

Method B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones or electron-deficient amines where Method A fails.

Materials:

-

Titanium(IV) Isopropoxide (

) (1.5 equiv) -

Reducing Agent: Sodium Borohydride (

) (Use caution: stronger reducer) or STAB.

Step-by-Step:

-

Complexation: Mix the amine HCl salt (neutralized with 1 equiv TEA) and the ketone in neat

or minimal THF. -

Incubation: Stir for 4–8 hours. The Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine.

-

Reduction: Dilute with ethanol (if using

) or DCE (if using STAB). Carefully add the reducing agent.[8] -

Hydrolysis (Critical): Quench with 1N NaOH or water. A heavy white precipitate (

) will form. Filter through Celite before extraction.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | pH is too basic (Amine not protonating to form iminium). | Add 1–2 equiv of Acetic Acid. Ensure DIPEA was not in large excess. |

| Alcohol By-product | Carbonyl reduced before amine attack. | Pre-stir Amine + Carbonyl for 1h before adding STAB. |

| Low Yield (Ketones) | Steric hindrance at C-3 of piperidine + Ketone bulk. | Switch to Method B (Titanium Isopropoxide). |

| Emulsion during Workup | Titanium salts (Method B) or Boron complexes. | For Method B: Use Celite filtration. For Method A: Use Rochelle's Salt wash. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[11] The Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[12]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. designer-drug.com [designer-drug.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. scilit.com [scilit.com]

Application Note & Protocol: A Robust Synthesis of 3-(Cyclobutylmethoxy)piperidine via Williamson Ether Synthesis

Abstract: This document provides a comprehensive guide for the synthesis of 3-(Cyclobutylmethoxy)piperidine, a valuable saturated heterocyclic building block for drug discovery and medicinal chemistry. The 3-hydroxypiperidine scaffold is a privileged structure found in numerous bioactive natural products and pharmaceutical agents.[1] Functionalization at the 3-position allows for the exploration of chemical space, and the introduction of a cyclobutylmethoxy group can enhance metabolic stability and lipophilicity. This protocol details a reliable and scalable procedure based on the classic Williamson ether synthesis, reacting 3-hydroxypiperidine with (bromomethyl)cyclobutane.[2] We provide in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines for handling reactive reagents, and expected outcomes to ensure successful execution by researchers in organic synthesis and drug development.

Scientific Principles & Mechanistic Insights

The synthesis of 3-(Cyclobutylmethoxy)piperidine from 3-hydroxypiperidine is achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, which involves two discrete conceptual stages.[4][5]

Stage 1: Alkoxide Formation The reaction is initiated by the deprotonation of the hydroxyl group on 3-hydroxypiperidine. Alcohols are generally weak nucleophiles, but their conjugate bases, alkoxides, are exceptionally potent.[4][6] To ensure complete and irreversible deprotonation, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an ideal choice for this transformation.[4][6] It reacts with the alcohol to form the sodium piperidin-3-olate intermediate and hydrogen gas (H₂), driving the equilibrium to favor the alkoxide.

Stage 2: Nucleophilic Substitution (S_N2) The newly formed alkoxide acts as a strong nucleophile, subsequently attacking the electrophilic carbon of an alkylating agent—in this case, (bromomethyl)cyclobutane. The reaction follows a concerted S_N2 pathway where the nucleophile performs a "backside attack," leading to the displacement of the bromide leaving group and the formation of the desired C-O ether bond in a single step.[2][5]

Causality in Reagent Selection:

-

Base (Sodium Hydride): The use of NaH is critical. Weaker bases, such as sodium hydroxide (NaOH), would establish an equilibrium with the alcohol, resulting in a lower concentration of the active alkoxide nucleophile and potentially leading to incomplete conversion or the need for harsher reaction conditions.[7]

-

Alkylating Agent ((bromomethyl)cyclobutane): The selection of a primary alkyl halide is paramount. The S_N2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3][6] Primary halides, like (bromomethyl)cyclobutane, are excellent substrates for S_N2 reactions. Using secondary or tertiary halides would dramatically increase the likelihood of the competing E2 elimination reaction, which would produce cyclobutyl-substituted alkenes instead of the desired ether.[4]

-

Solvent (Anhydrous DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to effectively solvate the sodium cation of the alkoxide intermediate without protonating the highly reactive nucleophile. This enhances the nucleophilicity of the alkoxide and facilitates the S_N2 reaction.[4] Tetrahydrofuran (THF) is another suitable alternative.[4]

Caption: S_N2 Mechanism for Ether Formation.

Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Amount (5.0 mmol scale) | Notes |

| 3-Hydroxypiperidine | ≥98% | Sigma-Aldrich | 6859-99-0 | 506 mg (5.0 mmol) | Hygroscopic; store in a desiccator. |

| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics | 7646-69-7 | 220 mg (5.5 mmol) | EXTREMELY FLAMMABLE & WATER REACTIVE |

| (Bromomethyl)cyclobutane | ≥97% | Combi-Blocks | 17247-58-4 | 819 mg (5.5 mmol) | Corrosive and lachrymatory. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8%, DriSolv™ | MilliporeSigma | 68-12-2 | 25 mL | Use a freshly opened bottle or from a solvent system. |

| Anhydrous Hexanes | ≥99% | Fisher Scientific | 110-54-3 | ~15 mL | For washing NaH. |

| Diethyl Ether (Et₂O) | ACS Grade | VWR | 60-29-7 | ~100 mL | For extraction. |

| Saturated aq. NH₄Cl Solution | - | - | 12125-02-9 | ~30 mL | For quenching the reaction. |

| Brine | - | - | 7647-14-5 | ~30 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | 7487-88-9 | As needed | For drying the organic layer. |

| Silica Gel | 230-400 mesh | - | 7631-86-9 | As needed | For column chromatography. |

Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[8][9] All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood.[10] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[9][11] A Class D fire extinguisher (for combustible metals) should be readily accessible. Do not use water or carbon dioxide extinguishers on a sodium hydride fire.[12]

-

(Bromomethyl)cyclobutane: This reagent is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Solvents: Diethyl ether and hexanes are highly flammable. Ensure there are no nearby ignition sources.

Step-by-Step Procedure

Alkoxide Formation:

-

Preparation: Add sodium hydride (220 mg, 5.5 mmol, 1.1 eq) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with nitrogen gas for 10 minutes.

-

Washing NaH: Add anhydrous hexanes (~5 mL) via syringe, stir the suspension for 2 minutes, and then stop stirring. Allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this washing step two more times.

-

Solvent Addition: After the final wash, place the flask under a steady stream of nitrogen to evaporate any residual hexanes. Add anhydrous DMF (15 mL) to the flask.

-

Substrate Addition: Dissolve 3-hydroxypiperidine (506 mg, 5.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a separate dry vial. Slowly add this solution to the stirred NaH suspension at 0 °C (ice bath) over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation to the bubbler.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

Ether Formation: 6. Alkylating Agent Addition: Slowly add (bromomethyl)cyclobutane (819 mg, 5.5 mmol, 1.1 eq) to the reaction mixture at room temperature via syringe. 7. Heating and Monitoring: Heat the reaction mixture to 50 °C and let it stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 10% Methanol in Dichloromethane with 1% Triethylamine]. The product should have a higher Rf than the starting 3-hydroxypiperidine.

Work-up and Purification: 8. Quenching: Once the reaction is complete (as judged by TLC), cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (~30 mL) dropwise. This will neutralize any unreacted NaH. 9. Extraction: Transfer the mixture to a separatory funnel and dilute with water (30 mL). Extract the aqueous layer with diethyl ether (3 x 40 mL). 10. Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual DMF and inorganic salts. 11. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. Purification: Purify the resulting crude oil by flash column chromatography on silica gel.[13] A gradient elution starting with 100% Dichloromethane and gradually increasing to 10% Methanol in Dichloromethane (+1% Triethylamine to prevent peak tailing of the basic amine) is recommended. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 3-(Cyclobutylmethoxy)piperidine as a colorless to pale yellow oil.

Caption: Overall Experimental Workflow.

Data Presentation & Expected Results

| Parameter | Expected Value / Observation |

| Reaction Time | 5 - 7 hours total (1 hour for alkoxide formation, 4-6 hours for ether synthesis). |

| Expected Yield | 65 - 80% (after purification). |

| Appearance | Colorless to pale yellow oil. |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.26 g/mol |

| TLC Analysis | Starting Material (3-Hydroxypiperidine): Baseline spot. Product: Higher Rf spot. Eluent: 10% MeOH / DCM + 1% Et₃N. Visualization: KMnO₄ or Ninhydrin stain. |

| Purity (Post-CC) | >95% as determined by ¹H NMR and GC-MS. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | 1. Incomplete deprotonation (wet reagents/solvents). 2. Inactive NaH. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh bottle of 3-hydroxypiperidine. 2. Use a fresh bottle of NaH. Observe for H₂ evolution upon addition of the alcohol to confirm NaH activity. |

| Low Yield | 1. Competing E2 elimination. 2. Loss of product during aqueous work-up. | 1. Ensure the temperature does not significantly exceed 50-60 °C. 2. The product has some water solubility. Perform at least three extractions with the organic solvent. |

| Multiple Products by TLC | 1. Unreacted starting material. 2. Elimination byproduct. | 1. Increase reaction time or add a slight excess (1.2 eq) of the alkylating agent. 2. This is usually a minor pathway but can be separated from the desired ether product by column chromatography. |

| Product Streaking on TLC/Column | The product is a basic amine, which interacts strongly with acidic silica gel.[13] | Add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide, to the eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.[13] |

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]

-

UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. UC Santa Barbara. [Link]

-

Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

-

ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 12 – The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Millersville University. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

LibreTexts Chemistry. (2023, January 22). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(4), 1357-1371. [Link]

-

Foley, D. J. (2022, December 6). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Leeds. [Link]

-

Kumar, S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(10), 1218-1224. [Link]

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

ResearchGate. (2021, August). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. nj.gov [nj.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. alkalimetals.com [alkalimetals.com]

- 11. chemscience.com [chemscience.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 3-(Cyclobutylmethoxy)piperidine hydrochloride in DMSO and water

An Application Guide to the Solubility of 3-(Cyclobutylmethoxy)piperidine hydrochloride in DMSO and Water

Abstract

This technical document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 3-(Cyclobutylmethoxy)piperidine hydrochloride. Given the compound's structure as a hydrochloride salt of a substituted piperidine, we explore its predicted solubility in both dimethyl sulfoxide (DMSO) and water, two critical solvents in pharmaceutical sciences. This guide offers comprehensive, step-by-step protocols for both kinetic and equilibrium solubility determination, explaining the scientific rationale behind each procedure. The methodologies are designed to be self-validating, ensuring accurate and reproducible results essential for advancing drug discovery programs.

Introduction: The Critical Role of Solubility

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a paramount parameter that dictates a drug's formulation, administration route, and ultimate bioavailability.[1][2] Aqueous solubility, in particular, is a critical factor, as a drug must be in a dissolved state at the site of absorption to enter systemic circulation and elicit a pharmacological response.[3][4] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, presenting a major hurdle for formulation scientists.[4][5]

3-(Cyclobutylmethoxy)piperidine hydrochloride is a substituted piperidine derivative. The core piperidine structure is a common motif in pharmaceuticals.[6] As a hydrochloride salt, its aqueous solubility is expected to be enhanced compared to its free base form, a common strategy used in drug development.[7] However, the presence of the nonpolar cyclobutylmethoxy side-chain will influence its overall solubility profile.

In early-stage drug discovery, particularly in high-throughput screening (HTS), dimethyl sulfoxide (DMSO) is the solvent of choice.[8][9] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable vehicle for creating concentrated stock solutions for in vitro assays.[8][10][11] Therefore, understanding the solubility of a compound in both DMSO (for screening) and water (for physiological relevance) is a foundational step in its development pathway.

Predicted Solubility Profile of 3-(Cyclobutylmethoxy)piperidine hydrochloride

While specific experimental data for this compound is not widely published, we can make an informed prediction based on its chemical structure. The molecule consists of a polar piperidinium chloride head and a nonpolar cyclobutylmethoxy tail.

-

In Water: The hydrochloride salt form ensures the piperidine nitrogen is protonated, creating a charged species (piperidinium ion) that will readily interact with polar water molecules through ion-dipole forces. This significantly enhances aqueous solubility. However, the hydrophobic cyclobutylmethoxy group will unfavorably interact with water, potentially limiting the maximum achievable concentration.

-

In DMSO: DMSO is a highly polar aprotic solvent.[8][12] It is an excellent solvent for a vast range of organic molecules and is miscible with water.[8][9] The organic nature of 3-(Cyclobutylmethoxy)piperidine hydrochloride, including both its polar salt component and nonpolar hydrocarbon regions, suggests it will be readily soluble in DMSO.[6]

Table 1: Predicted Qualitative Solubility and Template for Experimental Data

| Solvent | Predicted Qualitative Solubility | Rationale | Experimental Solubility (mg/mL) | Experimental Temperature (°C) |

| Water / Aqueous Buffer (pH 7.4) | Moderate to High | The hydrochloride salt form promotes interaction with water, while the nonpolar side-chain limits it. | Record experimental value here | Record experimental value here |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, versatile organic solvent capable of dissolving a wide range of organic compounds.[12][13] | Record experimental value here | Record experimental value here |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial. Two primary types of solubility are assessed: kinetic and thermodynamic. Kinetic solubility is often measured in HTS to quickly flag problematic compounds, while thermodynamic solubility represents the true equilibrium state and is considered the gold standard.[6][14][15]

Workflow Overview

The general process for determining solubility involves preparing a solution, allowing it to reach a defined state (kinetic or equilibrium), separating any undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: General workflow for solubility determination.

Protocol 1: Thermodynamic (Equilibrium) Solubility in Water via Shake-Flask Method

This method determines the true solubility of a compound at equilibrium and is the most accurate approach.[16]

Rationale: By adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-72 hours), the resulting solution becomes saturated.[17] Analysis of the clear supernatant after removing the undissolved solid provides the maximum concentration of the compound that can be dissolved under the specified conditions.

Materials:

-

3-(Cyclobutylmethoxy)piperidine hydrochloride

-

Purified water or relevant aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge and/or syringe filters (0.22 µm PVDF or similar low-binding material)

-

Calibrated analytical balance

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid 3-(Cyclobutylmethoxy)piperidine hydrochloride to a glass vial. A general rule is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous solvent (e.g., 1 mL of purified water) to the vial.

-

Equilibration: Seal the vials tightly and place them on a shaker or rotator in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24 to 48 hours.[17] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, two methods can be used:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the solid.[10]

-

Filtration: Use a syringe to draw the supernatant and pass it through a low-binding 0.22 µm filter to remove any remaining particulates. This step must be done carefully to avoid disturbing the solid pellet.

-

-

Quantification: Carefully collect a known volume of the clear supernatant. Dilute this sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method. Determine the concentration using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.

Caption: The Shake-Flask method for equilibrium solubility.

Protocol 2: Kinetic Solubility in Aqueous Buffer

This high-throughput method is used for rapid assessment in early discovery. It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[14][17]

Rationale: In many automated screening assays, compounds are introduced from a concentrated DMSO stock into an aqueous medium. This protocol mimics that process. The resulting "solubility" is kinetic because the system may not be at thermodynamic equilibrium, and the presence of a small percentage of DMSO can increase the apparent solubility.[17]

Materials:

-

Calibrated 10 mM stock solution of 3-(Cyclobutylmethoxy)piperidine hydrochloride in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent plates for analysis)

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of turbidimetric or nephelometric measurements

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming (37°C) or sonication can be used if necessary.[10][11]

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to achieve the highest desired test concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM in 1% DMSO).

-

Serial Dilution (Optional but Recommended): Alternatively, perform serial dilutions of the DMSO stock before adding to the buffer to test a range of concentrations.

-

Incubation: Cover the plate and shake for 1.5 to 2 hours at room temperature to allow for precipitation to occur and equilibrate kinetically.[14][17]

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm). The lowest concentration showing a significant increase in turbidity above the baseline is considered the kinetic solubility limit.

Protocol 3: Maximum Solubility in DMSO

This protocol determines the upper limit of solubility in the stock solvent itself, which is crucial for planning dilution schemes.

Rationale: Knowing the maximum concentration achievable in DMSO is vital for creating high-concentration stock solutions for HTS and for serial dilutions in various assays.[10]

Materials:

-

3-(Cyclobutylmethoxy)piperidine hydrochloride

-

Anhydrous DMSO

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer and centrifuge

-

Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

-

Prepare a Supersaturated Solution: Weigh approximately 10 mg of the compound into a microcentrifuge tube.[10]

-

Incremental Solvent Addition: Add a small volume of DMSO (e.g., 100 µL). Vortex vigorously for 2-3 minutes.

-

Achieve Saturation: If the compound dissolves completely, add small, pre-weighed increments of the solid compound, vortexing after each addition, until a solid precipitate remains that does not dissolve.

-

Equilibration: Incubate the supersaturated mixture at room temperature for at least 24 hours to ensure equilibrium is reached. Mix periodically.[10]

-

Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[10]

-

Quantification: Carefully remove a known volume of the clear supernatant. Perform a large dilution with an appropriate solvent (e.g., methanol) and determine the concentration using a validated analytical method as described in Protocol 1.

Conclusion

The solubility of 3-(Cyclobutylmethoxy)piperidine hydrochloride in both aqueous media and DMSO is a foundational dataset for its progression as a potential drug candidate. While its hydrochloride salt structure suggests favorable aqueous solubility, this must be empirically verified. The protocols outlined in this guide provide robust, validated frameworks for determining both its thermodynamic and kinetic solubility. These data will empower researchers to design more effective in vitro and in vivo experiments, develop appropriate formulations, and make informed decisions in the drug discovery and development pipeline.

References

- Aqueous drug solubility: Significance and symbolism (2025). Google AI Search Grounding API.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays (2025). Benchchem.

- The Importance of Solubility for New Drug Molecules (2020). Polymers (Basel).

- Drug Solubility: Importance and Enhancement Techniques (n.d.).

- Drug solubility: importance and enhancement techniques (2012). PubMed.

- Dimethyl sulfoxide (n.d.). Wikipedia.

- 4 Factors Affecting Solubility of Drugs (2021). Ascendia Pharmaceutical Solutions.

- How to check the Drug solubility DMSO solvent ..? (2015).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs (n.d.).

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery (n.d.). Asian Journal of Chemistry.

- Applic

- Kinetic & Thermodynamic Solubility Testing (n.d.). WuXi AppTec.

- Protocol for Dissolving Compounds in DMSO for Biological Assays (2025). Benchchem.

- MultiScreen Solubility Filter Pl

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds (2011). American Pharmaceutical Review.

- DMSO Solubility Assessment for Fragment-Based Screening (2021). MDPI.

- Test No.

- Compound solubility measurements for early drug discovery (2022).

- Determining the water solubility of difficult-to-test substances A tutorial review (n.d.). Environmental Sciences Europe.

- SAFETY DATA SHEET - Piperidine hydrochloride (2025). Fisher Scientific.

- The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide (2025). Benchchem.

- 3-Cyclohexylpiperidine hydrochloride (n.d.). PubChem.

- 3-(4-Methoxybenzyl)piperidine hydrochloride (n.d.). Chem-Impex.

- Piperidine-3-ol hydrochloride (n.d.). PubChem.

- 3-(Methoxymethyl)piperidine hydrochloride (n.d.). Santa Cruz Biotechnology.

- CAS 6091-44-7: Piperidine hydrochloride (n.d.). CymitQuimica.

- Piperidine (n.d.). Wikipedia.

- DMSO Solubility Data: Organic & Inorganic Compounds (n.d.). Studylib.

- Dimethyl Sulfoxide (DMSO) Physical Properties (2005).

- DMSO (n.d.). gChem.

- 1-(3,5-Dimethylphenyl)

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Applications of DMSO [chemdiv.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gchemglobal.com [gchemglobal.com]

- 13. studylib.net [studylib.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Minimizing side reactions during cyclobutylmethylation of piperidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the cyclobutylmethylation of piperidine. As Senior Application Scientists, we understand that while this reaction is a valuable tool for introducing the cyclobutylmethyl moiety, it can be accompanied by challenging side reactions that impact yield, purity, and scalability. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common issues encountered during this specific N-alkylation. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven strategies to steer your reaction toward the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and side reactions in the cyclobutylmethylation of piperidine?

The N-alkylation of piperidine with a cyclobutylmethyl electrophile, such as cyclobutylmethyl bromide, is often complicated by three main side reactions:

-

Ring-Opening/Rearrangement: The strained cyclobutane ring is susceptible to rearrangement, particularly under conditions that favor carbocation formation. This can lead to the formation of cyclopentyl or open-chain alkenyl piperidine derivatives.[1][2]

-

Over-alkylation: The product, 1-(cyclobutylmethyl)piperidine, is a tertiary amine that can be further alkylated by the electrophile to form a quaternary ammonium salt.[3][4] This is especially problematic if the reaction is not carefully controlled.

-

Elimination Reactions: Although less common with primary halides, elimination reactions can occur, especially at elevated temperatures or with sterically hindered substrates, leading to the formation of methylenecyclobutane.

Understanding the interplay between the reaction mechanism (SN1 vs. SN2) and the reaction conditions is critical to mitigating these unwanted pathways.

Troubleshooting Guide: Minimizing Specific Side Reactions

Issue 1: My reaction is producing significant amounts of ring-opened byproducts.

Root Cause Analysis:

The formation of ring-opened or rearranged products, such as 1-(cyclopentyl)piperidine or 1-(pent-4-en-1-yl)piperidine, is a strong indicator that the reaction is proceeding, at least in part, through an SN1-like mechanism. The primary cyclobutylmethyl carbocation is notoriously unstable and readily rearranges to more stable carbocations.[2][5][6][7] This rearrangement is driven by the relief of ring strain in the four-membered ring.[2]

Strategies for Mitigation:

To favor the desired SN2 pathway and suppress carbocation formation, consider the following adjustments:

-

Choice of Electrophile:

-

Leaving Group: Employ a better leaving group to accelerate the SN2 reaction rate. Cyclobutylmethyl iodide is more reactive than the bromide, which is more reactive than the chloride.[3] However, the best approach is often to use cyclobutylmethyl tosylate (or another sulfonate ester). The tosylate group is an excellent leaving group, which strongly favors the SN2 mechanism.

-

Synthesis of Cyclobutylmethyl Tosylate: This can be readily prepared from cyclobutane methanol.[8][9]

-

-

Reaction Conditions:

-

Solvent: Use polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF).[3] These solvents solvate the cation of the base but do not strongly solvate the nucleophile (piperidine), thus enhancing its nucleophilicity for an SN2 attack. Protic solvents, on the other hand, can stabilize carbocation intermediates, favoring the SN1 pathway.

-

Temperature: Keep the reaction temperature as low as reasonably possible. Higher temperatures provide the activation energy needed for the SN1 pathway and carbocation rearrangement.

-

Optimized Protocol for Minimizing Ring-Opening:

| Parameter | Recommendation | Rationale |

| Electrophile | Cyclobutylmethyl tosylate | Excellent leaving group, strongly favors SN2. |

| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Polar aprotic, enhances nucleophilicity.[3] |

| Temperature | 0°C to Room Temperature | Minimizes energy for SN1 pathway and rearrangement. |

| Base | Potassium Carbonate (K₂CO₃) | Non-nucleophilic base to scavenge the acid byproduct.[3][4] |

Issue 2: I am observing significant over-alkylation, leading to the formation of a quaternary ammonium salt.

Root Cause Analysis:

Over-alkylation occurs when the desired tertiary amine product successfully competes with the starting piperidine for the cyclobutylmethyl electrophile.[3][4] This side reaction is kinetically controlled and can be minimized by carefully managing the relative concentrations of the reactants.

Strategies for Mitigation:

-

Stoichiometry Control:

-

Use a slight excess of piperidine (1.1 to 1.2 equivalents) relative to the cyclobutylmethylating agent.[3] This ensures that the electrophile is more likely to encounter the starting secondary amine.

-

-

Controlled Addition:

-

Temperature:

-

Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of the second alkylation step.[3]

-

Visualizing the Reaction Pathway:

Caption: Competing pathways for mono- and di-alkylation.

Issue 3: My reaction is sluggish, and upon heating, I see decomposition or other byproducts.

Root Cause Analysis:

A slow or incomplete reaction can be due to several factors, including an insufficiently reactive electrophile, inadequate basicity, or steric hindrance.[3] Simply increasing the temperature is often counterproductive as it can promote the side reactions discussed above.

Strategies for Mitigation:

-

Activating the Electrophile:

-

If using cyclobutylmethyl bromide, consider adding a catalytic amount of sodium or potassium iodide. The iodide will displace the bromide in situ to form the more reactive cyclobutylmethyl iodide (Finkelstein reaction), which will then be consumed by the piperidine.

-

-

Choice of Base:

-

The N-alkylation reaction generates an acid (e.g., HBr, HOTs) that will protonate piperidine, rendering it non-nucleophilic and stalling the reaction.[3] A non-nucleophilic base is required to neutralize this acid.

-

Standard Choice: Potassium carbonate (K₂CO₃) is often sufficient.[3][4]

-

Stronger, Non-nucleophilic Bases: For more challenging reactions, consider using N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[3][4]

-

-

Solvent Choice:

-

Ensure your solvent is appropriate. As mentioned, polar aprotic solvents like acetonitrile or DMF are generally preferred for N-alkylation reactions.[3]

-

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting a slow reaction.

Alternative Strategy: Reductive Amination

When direct alkylation proves problematic, reductive amination offers a robust alternative that completely avoids the issues of ring-opening and over-alkylation associated with SN1/SN2 reactions.[10][11]

The Two-Step Process:

-

Imine/Iminium Ion Formation: Piperidine reacts with cyclobutanecarboxaldehyde to form an iminium ion.

-

Reduction: A mild and selective reducing agent reduces the iminium ion to the desired tertiary amine.

Advantages of Reductive Amination:

-

No Carbocation Formation: The mechanism does not involve a cyclobutylmethyl carbocation, thus eliminating the possibility of ring rearrangement.

-

No Over-alkylation: The tertiary amine product is not reactive under the conditions used for iminium ion reduction.

-

Mild Conditions: The reaction can typically be run at room temperature.

Recommended Protocol for Reductive Amination:

| Parameter | Reagent/Condition | Rationale |

| Carbonyl Source | Cyclobutanecarboxaldehyde | Readily available or synthesized from cyclobutane methanol. |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent that preferentially reduces iminium ions over aldehydes.[10] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common solvents for this transformation.[10] |

| Procedure | One-pot | All reagents can be mixed together at the start of the reaction.[10] |

References

- BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem Technical Support.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine. Chemistry Stack Exchange. [Link]

-

Chemistry Stack Exchange. (2019). Reaction of cyclobutylmethanol with HX. Chemistry Stack Exchange. [Link]

-

Chemistry Stack Exchange. (2014). Stability of cyclobutyl methyl carbocation. Chemistry Stack Exchange. [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem Technical Support.

-

Wyzant. (2019). Stability of cyclobutyl methyl carbocation?. Wyzant Ask An Expert. [Link]

-

Ingold, K. U., Maillard, B., & Walton, J. C. (1981). The ring-opening reactions of cyclobutylmethyl and cyclobutenylmethyl radicals. Journal of the Chemical Society, Perkin Transactions 2, 970-974. [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

-

Chemdad Co. (n.d.). Cyclobutanemethanol. Five Chongqing Chemdad Co. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. wyzant.com [wyzant.com]

- 7. echemi.com [echemi.com]

- 8. Cyclobutanemethanol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(Cyclobutylmethoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(Cyclobutylmethoxy)piperidine hydrochloride, a molecule of interest in medicinal chemistry.

This technical guide moves beyond a simple recitation of spectral data. It is designed to provide a senior application scientist's perspective on the interpretation of the ¹H NMR spectrum, explaining the causal relationships between the molecular structure and the observed spectral features. Furthermore, we will compare its spectrum with that of a structurally related analog, 3-Isopropoxypiperidine hydrochloride, to highlight the unique spectral signatures imparted by the cyclobutylmethoxy group. This comparative approach, supported by experimental data and detailed protocols, aims to equip researchers with the practical insights needed for the confident structural characterization of similar piperidine-based compounds.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of each proton. This sensitivity allows us to differentiate between protons in various parts of a molecule.

Furthermore, the interaction between the magnetic fields of neighboring protons, known as spin-spin coupling, causes the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets, multiplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms and the dihedral angles between C-H bonds, which is crucial for determining stereochemistry.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. For a hydrochloride salt such as 3-(Cyclobutylmethoxy)piperidine hydrochloride, special considerations are necessary.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry NMR tube. The use of an accurate analytical balance is crucial for potential future quantitative analysis.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are often good choices due to their ability to dissolve ionic compounds. Deuterium Oxide (D₂O) can also be used, but it will result in the exchange of labile protons (e.g., N-H and O-H) with deuterium, causing their signals to disappear from the spectrum. In this guide, we will consider a spectrum run in a non-exchangeable solvent to observe all protons.

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure there is no suspended particulate matter, which can degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.[1][2]

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any solids.

-

-

Instrumental Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

The instrument is "locked" onto the deuterium signal of the solvent, which serves to stabilize the magnetic field during the experiment.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

-

A standard one-dimensional proton NMR experiment is performed. Key acquisition parameters include:

-

Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 16 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is used to allow for the protons to return to their equilibrium state.

-

Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard such as Tetramethylsilane (TMS) at δ 0.00 ppm.

-

The signals are integrated to determine the relative number of protons giving rise to each peak.

-

Below is a workflow diagram illustrating the key stages of ¹H NMR spectrum acquisition and analysis.

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

¹H NMR Spectrum Analysis of 3-(Cyclobutylmethoxy)piperidine Hydrochloride

The structure of 3-(Cyclobutylmethoxy)piperidine hydrochloride presents several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The presence of the hydrochloride salt leads to the protonation of the piperidine nitrogen, which has a significant deshielding effect on the adjacent protons.

Predicted Spectral Features:

-

N-H Protons: The two protons on the positively charged nitrogen atom (N⁺-H₂) are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-9.5 ppm. The broadness is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.

-

Piperidine Ring Protons:

-

The protons on the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded of the ring protons due to the inductive effect of the N⁺ atom. These will likely appear as complex multiplets in the region of δ 3.0-3.5 ppm.

-

The proton at the C3 position, being attached to the carbon bearing the ether linkage, will also be deshielded and is expected to resonate as a multiplet around δ 3.5-4.0 ppm.

-

The remaining piperidine protons at C4 and C5 will be found further upfield, likely in the δ 1.5-2.2 ppm range, as complex multiplets.

-

-

Cyclobutylmethoxy Group Protons:

-

The two protons of the methylene group attached to the oxygen atom (-O-CH₂-) will be deshielded by the electronegative oxygen and are expected to appear as a doublet in the region of δ 3.4-3.7 ppm. The splitting will be due to coupling with the methine proton of the cyclobutane ring.

-

The methine proton on the cyclobutane ring attached to the CH₂O- group will appear as a multiplet, likely around δ 2.5-2.8 ppm.

-

The remaining six protons of the cyclobutane ring will give rise to complex multiplets in the upfield region of the spectrum, typically between δ 1.6 and 2.2 ppm. The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, further complicating the splitting patterns.[1]

-

Comparative Analysis: 3-(Cyclobutylmethoxy)piperidine Hydrochloride vs. 3-Isopropoxypiperidine Hydrochloride

To better understand the influence of the cyclobutylmethoxy substituent on the ¹H NMR spectrum, a comparison with a structurally similar molecule, 3-Isopropoxypiperidine hydrochloride, is highly instructive.

| Proton Environment | 3-(Cyclobutylmethoxy)piperidine HCl (Predicted δ, ppm) | 3-Isopropoxypiperidine HCl (Predicted δ, ppm) | Key Differences and Rationale |

| N⁺-H₂ | 8.0 - 9.5 (broad s) | 8.0 - 9.5 (broad s) | No significant difference expected as the local environment around the nitrogen is identical. |

| Piperidine H2, H6 | 3.0 - 3.5 (m) | 3.0 - 3.5 (m) | Minimal difference expected as the substituent at C3 has a limited long-range effect on these protons. |

| Piperidine H3 | 3.5 - 4.0 (m) | 3.8 - 4.2 (m) | The methine proton of the isopropoxy group is more sterically hindered and may have a slightly different electronic effect compared to the methylene of the cyclobutylmethoxy group, potentially causing a small shift. |